
1-Ethyl-4-fluoronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-fluoronaphthalene is an organic compound belonging to the class of naphthalene derivatives It is characterized by the presence of an ethyl group at the first position and a fluorine atom at the fourth position on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-fluoronaphthalene can be synthesized through several methods. One common approach involves the fluorination of 1-ethyl-naphthalene using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent selectively introducing a fluorine atom at the desired position on the naphthalene ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-4-fluoronaphthalene undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form various oxygen-containing derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form hydrogenated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or neutral conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed:
Substitution Reactions: Products include 1-ethyl-4-aminonaphthalene and 1-ethyl-4-hydroxynaphthalene.
Oxidation Reactions: Products include 1-ethyl-4-naphthoic acid and 1-ethyl-4-naphthaldehyde.
Reduction Reactions: Products include this compound derivatives with reduced aromaticity.
Aplicaciones Científicas De Investigación
1-Ethyl-4-fluoronaphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of advanced materials, such as organic semiconductors and liquid crystals.
Mecanismo De Acción
The mechanism of action of 1-ethyl-4-fluoronaphthalene involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to various biological molecules. The ethyl group can also affect the compound’s lipophilicity and membrane permeability, impacting its overall biological activity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparación Con Compuestos Similares
1-Fluoronaphthalene: Lacks the ethyl group, making it less lipophilic and potentially less reactive in certain contexts.
1-Ethyl-2-fluoronaphthalene: The fluorine atom is positioned differently, which can alter its chemical properties and reactivity.
1-Ethyl-4-chloronaphthalene: The chlorine atom provides different electronic effects compared to fluorine, impacting its reactivity and applications.
Uniqueness: 1-Ethyl-4-fluoronaphthalene’s unique combination of an ethyl group and a fluorine atom at specific positions on the naphthalene ring gives it distinct chemical properties. These properties make it valuable in various research and industrial applications, setting it apart from other similar compounds.
Propiedades
Número CAS |
55830-92-7 |
|---|---|
Fórmula molecular |
C12H11F |
Peso molecular |
174.21 g/mol |
Nombre IUPAC |
1-ethyl-4-fluoronaphthalene |
InChI |
InChI=1S/C12H11F/c1-2-9-7-8-12(13)11-6-4-3-5-10(9)11/h3-8H,2H2,1H3 |
Clave InChI |
ZZIGQZHPBZTABT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C2=CC=CC=C12)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


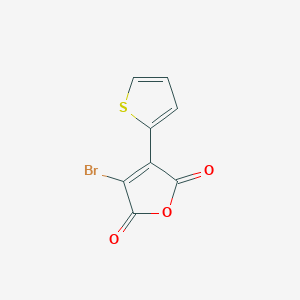
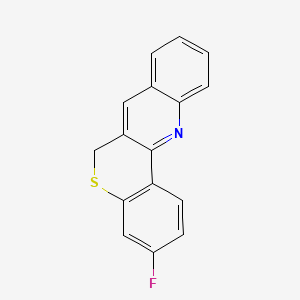
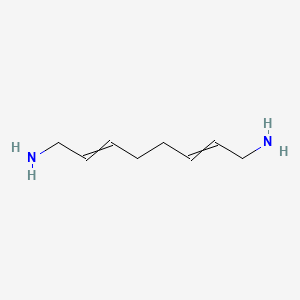
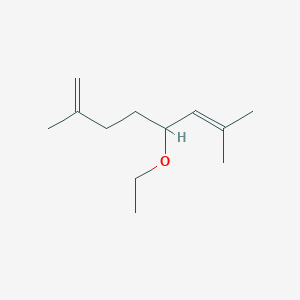
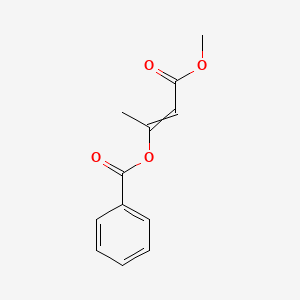

![5-Acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14637123.png)
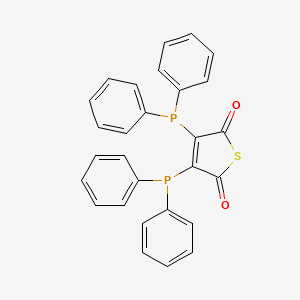
![1-[Diazo(phenyl)methanesulfonyl]-4-methylbenzene](/img/structure/B14637127.png)
![(1E,3Z,5E,7E)-5-methoxy-4-azabicyclo[6.4.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14637132.png)
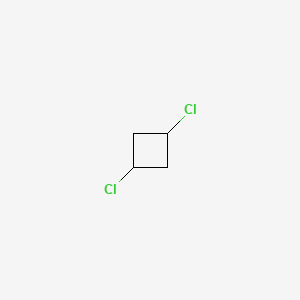

![Benzene, 1-methoxy-4-[(octyloxy)methyl]-](/img/structure/B14637142.png)
![2-[3-(1,3-Dioxolan-2-yl)propyl]-5-methoxy-3-methylbenzoic acid](/img/structure/B14637148.png)
